N-(1-ADAMANTYL)-N'-CYCLOBUTYLUREA
Overview
Description
N-(1-Adamantyl)-N’-cyclobutylurea is a compound that features an adamantane core, a highly stable and rigid structure, and a cyclobutyl group attached to a urea moiety. The adamantane structure is known for its diamond-like framework, which imparts unique physical and chemical properties to the compound. This compound is of interest in various fields due to its potential biological activities and applications in drug design and materials science.
Scientific Research Applications
N-(1-Adamantyl)-N’-cyclobutylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral and antibacterial properties.
Medicine: Explored as a candidate for drug development, particularly for its potential to inhibit certain enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its rigid and stable structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Adamantyl)-N’-cyclobutylurea typically involves the reaction of 1-adamantylamine with cyclobutyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The general reaction scheme is as follows:
Step 1: Preparation of 1-adamantylamine from 1-bromoadamantane via nucleophilic substitution with ammonia.
Step 2: Reaction of 1-adamantylamine with cyclobutyl isocyanate to form N-(1-Adamantyl)-N’-cyclobutylurea.
The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen interference.
Industrial Production Methods
Industrial production of N-(1-Adamantyl)-N’-cyclobutylurea may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-Adamantyl)-N’-cyclobutylurea can undergo various chemical reactions, including:
Oxidation: The adamantane core can be oxidized to form hydroxylated derivatives.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the adamantane core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Amines derived from the reduction of the urea group.
Substitution: Substituted adamantane derivatives with various functional groups.
Mechanism of Action
The mechanism of action of N-(1-Adamantyl)-N’-cyclobutylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a rigid scaffold that can fit into the active sites of enzymes, potentially inhibiting their activity. The urea moiety can form hydrogen bonds with amino acid residues in the target protein, enhancing binding affinity and specificity.
Comparison with Similar Compounds
N-(1-Adamantyl)-N’-cyclobutylurea can be compared with other adamantane derivatives, such as:
Amantadine: An antiviral drug with a similar adamantane core but different functional groups.
Memantine: Used in the treatment of Alzheimer’s disease, featuring an adamantane core with an amine group.
Rimantadine: Another antiviral drug with structural similarities to amantadine.
The uniqueness of N-(1-Adamantyl)-N’-cyclobutylurea lies in its combination of the adamantane core with a cyclobutyl group and urea moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1-adamantyl)-3-cyclobutylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c18-14(16-13-2-1-3-13)17-15-7-10-4-11(8-15)6-12(5-10)9-15/h10-13H,1-9H2,(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGLUDMAQRGDKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)NC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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